N-(2-nitrophenyl)-2-thiophenesulfonamide
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Overview
Description
N-(2-nitrophenyl)-2-thiophenesulfonamide is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a nitrophenyl group attached to a thiophene ring through a sulfonamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-nitrophenyl)-2-thiophenesulfonamide typically involves the reaction of 2-nitroaniline with thiophene-2-sulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or chloroform at room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. Additionally, the reaction conditions may be adjusted to minimize the formation of by-products and to enhance the overall efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
N-(2-nitrophenyl)-2-thiophenesulfonamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Reduction: Sodium dithionite in aqueous solution or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Reduction: The major product is N-(2-aminophenyl)-2-thiophenesulfonamide.
Substitution: Depending on the nucleophile used, various substituted sulfonamides can be formed.
Scientific Research Applications
N-(2-nitrophenyl)-2-thiophenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antibacterial and antifungal agent due to its sulfonamide moiety.
Materials Science: The compound can be used in the synthesis of novel polymers and materials with specific electronic properties.
Biological Studies: It is used as a probe in biochemical assays to study enzyme activities and protein interactions.
Mechanism of Action
The mechanism of action of N-(2-nitrophenyl)-2-thiophenesulfonamide involves its interaction with biological targets such as enzymes. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. This inhibition can disrupt essential biochemical pathways in microorganisms, leading to their death .
Comparison with Similar Compounds
Similar Compounds
N-(2-nitrophenyl)pyrrole-2-carboxaldehyde: Similar in structure but contains a pyrrole ring instead of a thiophene ring.
2-(2-nitrophenyl)-1H-benzimidazole: Contains a benzimidazole ring and exhibits similar biological activities.
Uniqueness
N-(2-nitrophenyl)-2-thiophenesulfonamide is unique due to its combination of a nitrophenyl group and a thiophene ring, which imparts distinct electronic properties and reactivity. This makes it a valuable compound for developing new materials and studying enzyme inhibition mechanisms .
Properties
CAS No. |
53442-37-8 |
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Molecular Formula |
C10H8N2O4S2 |
Molecular Weight |
284.3 g/mol |
IUPAC Name |
N-(2-nitrophenyl)thiophene-2-sulfonamide |
InChI |
InChI=1S/C10H8N2O4S2/c13-12(14)9-5-2-1-4-8(9)11-18(15,16)10-6-3-7-17-10/h1-7,11H |
InChI Key |
AEYZAEXMPDUVJR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NS(=O)(=O)C2=CC=CS2)[N+](=O)[O-] |
Origin of Product |
United States |
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